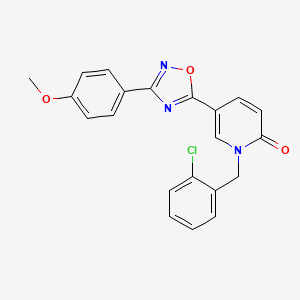

![molecular formula C21H17N3O2 B2441455 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide CAS No. 477493-04-2](/img/structure/B2441455.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The direct method program SHELXS86 is used in solving the crystal structure . The SHELXL97 program was used to refine the structure .Molecular Structure Analysis

The benzimidazole core is planar . In the crystal, it is arranged in parallel planes, stabilized by π-π interactions and the hydrogen bonds . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis

The benzimidazole molecule is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant .科学的研究の応用

1. G Protein-Coupled Receptor-35 Agonists

- N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide derivatives show promise as potent G protein-coupled receptor-35 (GPR35) agonists. These compounds, particularly the derivatives with a 1H-tetrazol-5-yl group, have demonstrated high agonistic potency against GPR35, a potential target for treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).

2. Tyrosinase Inhibition for Cosmetic and Medical Applications

- Benzimidazole derivatives, including those with a benzimidazole-1,2,3-triazole structure, exhibit significant inhibitory activity against mushroom tyrosinase. This has implications for the cosmetics, medicine, and food industry, where tyrosinase inhibition can be crucial for various applications (Mahdavi et al., 2018).

3. Antimicrobial Properties

- Certain this compound derivatives have shown promising antimicrobial activities. These compounds have been effective against both Gram-positive and Gram-negative bacteria, as well as against fungi, suggesting potential therapeutic applications for microbial diseases (Desai et al., 2013).

4. Anticancer Activities

- Some this compound analogs have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against specific cancer cell lines, highlighting their potential in cancer treatment (Shankar et al., 2018).

5. Antioxidant Properties

- Benzimidazole derivatives have shown significant antioxidative effects in in vitro studies, particularly against lipid peroxidation in rat liver. This suggests potential applications for these compounds as antioxidants in various therapeutic settings (Kuş et al., 2004).

6. Molecular Docking Studies as EGFR Inhibitors

- Studies involving molecular docking and density functional theory have been conducted on benzimidazole derivatives to understand their potential as EGFR inhibitors. These compounds could be significant in the development of anti-cancer therapies (Karayel, 2021).

7. Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA)

- N-substituted benzimidazoles have been identified as potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting their potential use in combating antibiotic-resistant bacterial infections (Chaudhari et al., 2020).

8. Synthesis and Evaluation of Benzimidazole Derivatives as Vasorelaxants

- Research on 2-(substituted phenyl)-1H-benzimidazole derivatives has shown significant vasorelaxant activity, suggesting potential applications in treating hypertensive diseases (Estrada-Soto et al., 2006).

作用機序

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .

Mode of Action

This compound acts as a covalent inhibitor of p97/VCP ATPase . It binds to the C522 residue of p97, thereby inhibiting its function . This interaction results in the maintenance of the inhibitory effect and improvement of the resistance of the target .

Biochemical Pathways

The inhibition of p97/VCP ATPase affects the protein degradation pathway . This can lead to the accumulation of misfolded proteins, triggering cellular stress responses . The compound’s action also impacts the cell cycle regulation pathway , potentially leading to cell cycle arrest .

Pharmacokinetics

It’s known that covalent inhibitors like this compound have unique advantages in maintaining inhibitory effects and improving the resistance of the target

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of p97/VCP ATPase , leading to cell cycle arrest and enhanced apoptosis in certain cancer cells . This can result in the reduction of cancer cell proliferation and potentially the shrinkage of tumors .

特性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-26-17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVZXDNGPVCEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

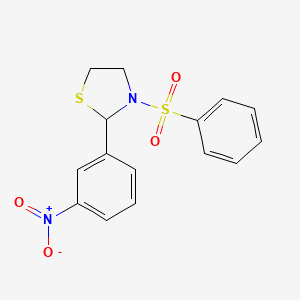

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)

![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide](/img/structure/B2441375.png)

![3-[[4-Methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2441376.png)

![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)

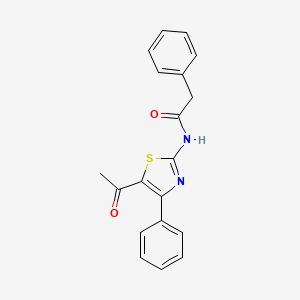

![2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2441382.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2441384.png)

![1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2441386.png)

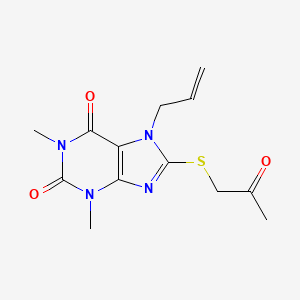

![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2441393.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2441395.png)